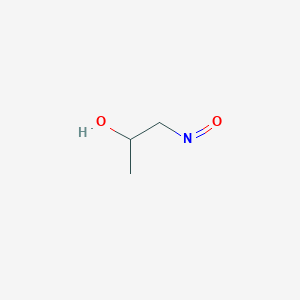![molecular formula C14H12F3N3O2 B14369557 N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 92949-90-1](/img/structure/B14369557.png)
N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production on a large scale.
Types of Reactions:
Oxidation: N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can be compared with other urea derivatives, such as:
N-(4-Amino-2-hydroxyphenyl)-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(4-Amino-2-hydroxyphenyl)-N’-[4-methylphenyl]urea: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and application.
The presence of the trifluoromethyl group in N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea imparts unique properties, such as increased stability and enhanced biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
92949-90-1 |
|---|---|
Fórmula molecular |
C14H12F3N3O2 |
Peso molecular |
311.26 g/mol |
Nombre IUPAC |
1-(4-amino-2-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-1-4-10(5-2-8)19-13(22)20-11-6-3-9(18)7-12(11)21/h1-7,21H,18H2,(H2,19,20,22) |
Clave InChI |
CMNUFVFZQVKHOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
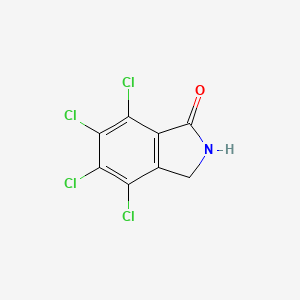
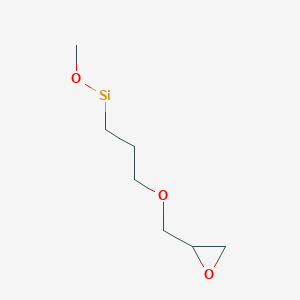


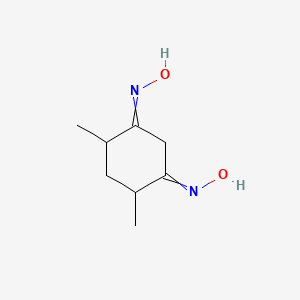
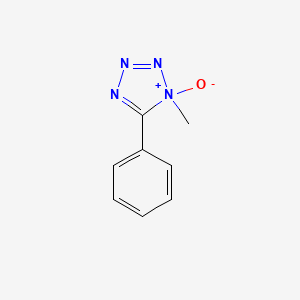
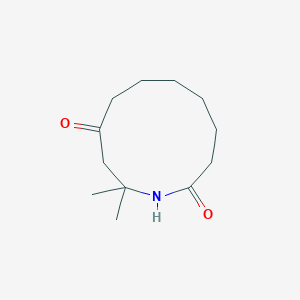
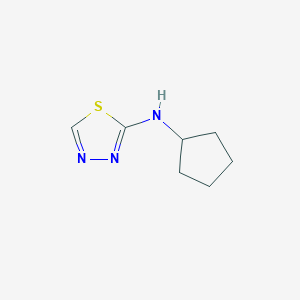
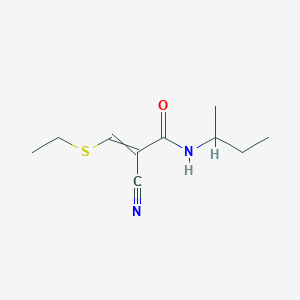
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
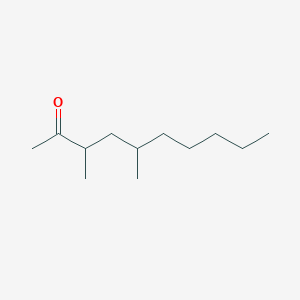
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
